3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid
Description
Chemical Nomenclature and Structural Identification
3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid is systematically identified by its International Union of Pure and Applied Chemistry name as 3-[4-chloro-3-(trifluoromethoxy)phenyl]propanoic acid. The compound carries the Chemical Abstracts Service registry number 916420-75-2, which serves as its unique identifier in chemical databases and commercial catalogues. The molecular formula of this compound is C₁₀H₈ClF₃O₃, corresponding to a molecular weight of 268.62 grams per mole.
The structural architecture of this compound features a propionic acid chain attached to a substituted phenyl ring. The phenyl ring bears two distinct substituents: a chlorine atom at the 4-position and a trifluoromethoxy group at the 3-position relative to the propionic acid attachment point. The International Chemical Identifier for this compound is 1S/C10H8ClF3O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16), with the corresponding International Chemical Identifier Key being ROVQVQLEWTVHFQ-UHFFFAOYSA-N.
Table 1: Chemical Identifiers for this compound
The compound exhibits specific physical properties that reflect its molecular structure. Commercial preparations of this compound typically demonstrate a boiling point range of 79-82°C and are available with purity levels reaching 98%. The presence of both chlorine and trifluoromethoxy substituents significantly influences the compound's physicochemical properties, including its electronic distribution, lipophilicity, and potential biological activity.
Historical Context in Fluorinated Arylalkanoic Acid Research
The development of fluorinated arylalkanoic acids emerged from the broader recognition of fluorine's unique properties in pharmaceutical chemistry during the mid-20th century. Research into fluorinated compounds gained significant momentum following the discovery that fluorine incorporation could dramatically alter the biological activity, metabolic stability, and pharmacokinetic properties of organic molecules. The introduction of fluorine into pharmaceutical compounds has resulted in approximately 200 fluorinated pharmaceuticals currently available, representing a substantial portion of modern therapeutic agents.
Within the specific context of arylpropionic acid derivatives, the incorporation of fluorine-containing substituents has been extensively studied for their potential to enhance biological activity while modifying physicochemical properties. Arylpropionic acid derivatives have demonstrated broad biological activity including antibacterial, anticonvulsant, anticancer, analgesic, and anti-inflammatory properties. The addition of fluorinated substituents, particularly trifluoromethoxy groups, represents an evolution in the design strategy for these compounds, aimed at optimizing their therapeutic potential.
The synthesis and resolution of chiral fluorinated arylalkanoic acids has been a particular focus of research efforts. Kinetic resolution methods have been developed to produce optically active 2-aryl-2-fluoropropanoic acids using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with bis(α-naphthyl)methanol as an achiral alcohol and (+)-benzotetramisole as a chiral acyl-transfer catalyst. These methodologies have enabled the production of enantiomerically pure fluorinated compounds with good to high enantiomeric excesses, providing convenient approaches for synthesizing chiral α-fluorinated compounds containing quaternary carbons.
Historical pharmaceutical development has demonstrated the significance of fluorinated arylpropionic acid derivatives through compounds such as flurbiprofen, which was derived from propionic acid by the research division of Boots United Kingdom during the 1960s. This period marked a particularly productive era for nonsteroidal anti-inflammatory drug discovery, also yielding ibuprofen, indometacin, diclofenac, naproxen, ketoprofen, and sulindac. Flurbiprofen, specifically identified as (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid, exemplifies the successful integration of fluorine into the arylpropionic acid framework.
Significance in Modern Pharmaceutical and Materials Chemistry
The contemporary significance of this compound lies in its representation of advanced molecular design principles that combine multiple halogen substitutions to achieve desired properties. The trifluoromethoxy group has gained particular attention in medicinal chemistry due to its ability to modulate molecular properties while maintaining favorable drug-like characteristics. This functional group provides enhanced metabolic stability, altered electronic properties, and modified lipophilicity compared to other substituents.
Recent advances in fluorinated drug development have highlighted the importance of compounds containing trifluoromethoxy functionalities. During the coronavirus disease 2019 pandemic, fluorinated drugs played crucial roles in disease control and treatment, with ten fluorinated drugs receiving Food and Drug Administration approval in 2021 alone. This trend underscores the continued relevance of fluorinated compounds in addressing contemporary therapeutic challenges.
Table 2: Comparative Analysis of Fluorinated Arylpropionic Acid Derivatives
The strategic placement of chlorine and trifluoromethoxy substituents in this compound reflects sophisticated understanding of structure-activity relationships in pharmaceutical chemistry. The chlorine atom at the 4-position may contribute to binding affinity and selectivity for biological targets, while the trifluoromethoxy group at the 3-position likely influences the compound's pharmacokinetic properties and metabolic stability.
In materials chemistry applications, fluorinated compounds such as this compound may serve as building blocks for advanced polymeric materials or surface modification agents. The combination of carboxylic acid functionality with fluorinated aromatic substitution provides opportunities for incorporation into various material architectures through condensation reactions, esterification, or amidation processes.
The compound's availability through commercial suppliers with high purity levels indicates its recognition as a valuable research tool. This accessibility facilitates continued investigation into its potential applications across multiple scientific disciplines, supporting both fundamental research and applied development efforts in pharmaceutical and materials science contexts.
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVQVQLEWTVHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has garnered attention for its potential pharmacological applications. It is known to contain a trifluoromethyl group, which enhances the lipophilicity and biological activity of pharmaceutical agents. Research indicates that similar trifluoromethyl-containing compounds have been used in the development of FDA-approved drugs, suggesting a promising avenue for drug discovery involving this compound .
Enzyme Inhibition Studies
In biological research, 3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid can be employed to study enzyme interactions. Its structural features allow it to act as an inhibitor in various enzymatic processes, making it valuable for understanding biochemical pathways and developing therapeutic agents.
Agrochemical Applications
Pesticide Development
The compound's chemical structure lends itself to modifications that may enhance its efficacy as an agrochemical. Research into related compounds has shown that trifluoromethyl groups can improve the performance of herbicides and insecticides by increasing their stability and bioactivity. This suggests that this compound could serve as a precursor or active ingredient in new pesticide formulations .
Industrial Applications
Chemical Synthesis
This compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of more complex molecules, which can be applied in pharmaceuticals, agrochemicals, and other industrial chemicals .
Table 1: Summary of Applications
Case Study: Enzyme Inhibition
A study conducted on related trifluoromethyl compounds demonstrated their effectiveness as enzyme inhibitors with low cytotoxicity profiles. For example, compounds similar to this compound exhibited IC50 values that suggest significant biological activity while maintaining safety at higher concentrations (up to 100 µM).
Mechanism of Action
The mechanism by which 3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Molecular weight calculated based on formula C₁₀H₈ClF₃O₃.
Structural and Functional Differences
Substituent Position and Electronic Effects :
- The trifluoromethoxy group (-OCF₃) in the target compound at the 3-position provides stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) in analogs like 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid . This enhances resistance to oxidative metabolism, a critical factor in drug design .
- Positional isomerism (e.g., 4-Cl vs. 2-Cl) alters steric hindrance and binding interactions. For instance, 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid may exhibit reduced steric clash in enzyme active sites compared to the 4-Cl analog.
Bioactivity and Applications :
- Compounds with dual halogenation (e.g., 3-(3-Chloro-4-fluorophenyl)propionic acid ) show increased polarity, making them suitable for aqueous-phase reactions or as intermediates in agrochemicals.
- The ethoxy-substituted analog (3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid) demonstrates improved solubility, which is advantageous for oral drug formulations .
Commercial and Research Relevance
Biological Activity
3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a chloro and trifluoromethoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety. Its unique structure suggests various interactions with biological systems, making it a subject of interest for researchers.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets, leading to significant biological effects.
- Enzyme Inhibition : The compound has been noted for its potential role in enzyme inhibition and protein interactions, which are crucial for many biochemical pathways. This inhibition can lead to altered cellular processes, potentially affecting cell growth and survival.
- Cytotoxicity : Initial assessments indicate that while trifluoromethyl-containing compounds often exhibit potent biological activities, they also maintain low cytotoxicity profiles. For instance, related compounds demonstrated no observable cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for therapeutic applications .
Table 1: Summary of Biological Activities
Anticancer Potential
Recent studies have begun exploring the anticancer potential of compounds similar to this compound. While specific data on this compound remains limited, related trifluoromethyl compounds have shown promising results against various cancer cell lines. For example:
- IC50 Values : Related compounds exhibited IC50 values ranging from 7 to 20 µM against different cancer types, indicating their effectiveness in inhibiting cancer cell proliferation .
Pharmacokinetics
Although detailed pharmacokinetic data for this compound is scarce, trends observed in similar compounds suggest favorable absorption and distribution characteristics due to their lipophilic nature. This property enhances bioavailability and therapeutic effectiveness .
Future Directions
Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Investigations into its specific interactions at the molecular level could yield valuable insights into its role in various therapeutic areas, including oncology and enzyme modulation.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling reactions using intermediates like 4-chloro-3-(trifluoromethoxy)benzaldehyde. A Friedel-Crafts acylation or nucleophilic substitution can introduce the propionic acid moiety. Purity (>95%) is achieved via recrystallization in ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane). Analytical validation using HPLC-MS or NMR ensures structural fidelity .
- Key Parameters : Reaction temperature (80–120°C), solvent choice (DMF or THF), and catalyst (e.g., Pd/C for hydrogenation).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase.
- Structural Confirmation : H/C NMR (DMSO-d6 or CDCl3) for functional group analysis; FT-IR for carboxylic acid (1700–1720 cm) and C-F (1100–1200 cm) bonds.
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular weight (MW = 284.6 g/mol) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Low aqueous solubility requires buffered solutions (pH >7) for biological assays.
- Stability : Store at –20°C under inert atmosphere; degradation occurs via hydrolysis of the trifluoromethoxy group in acidic conditions. Monitor stability using accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, concentrations). Standardize protocols via:
- Dose-Response Curves : Use ≥6 concentrations (1 nM–100 µM) to calculate IC/EC.
- Positive Controls : Include reference compounds (e.g., ibuprofen for COX inhibition).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to harmonize data from multiple studies .
Q. What advanced techniques are used to study its environmental persistence and bioaccumulation?
- Methodological Answer :
- Environmental Sampling : Solid-phase extraction (SPE) from water/soil, followed by LC-MS/MS quantification (LOD: 0.1 ng/L).
- Bioaccumulation : Use radiolabeled C-compound in model organisms (e.g., Daphnia magna).
- Degradation Pathways : Aerobic/anaerobic microcosm studies with GC-MS to identify metabolites (e.g., dechlorinated byproducts) .
Q. How can metabolic pathways be elucidated for this compound in mammalian systems?
- Methodological Answer :
- In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I/II metabolites via UPLC-QTOF-MS.
- Isotope Tracing : Use C-labeled propionic acid to track incorporation into TCA cycle intermediates.
- Computational Tools : Molecular docking (AutoDock Vina) to predict enzyme binding (e.g., CYP450 isoforms) .
Q. What strategies optimize its selectivity in targeting enzymes like COX-2 or PPARγ?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing Cl with F) and test inhibitory potency.
- Crystallography : Co-crystallize with target enzymes (PDB ID: 5F1A for COX-2) to identify binding motifs.
- Kinetic Studies : Measure / ratios to assess competitive vs. non-competitive inhibition .
Q. How do researchers address contradictions in its reported toxicity profiles?
- Methodological Answer :
- In Vivo/In Vitro Correlation : Compare cytotoxicity (HEK293 cells) with acute toxicity (rodent LD).
- Omics Approaches : Transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., oxidative stress markers).
- Quality Control : Validate chemical purity (>98%) to rule out contaminant-driven effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
